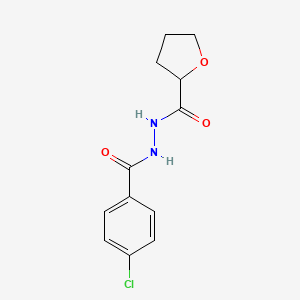
2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)-6-prop-2-enylphenol;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)-6-prop-2-enylphenol;chloride is a complex organic compound with a unique structure that combines a benzimidazole ring with a phenol group and a prop-2-enyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)-6-prop-2-enylphenol;chloride typically involves the following steps:
Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole ring is then alkylated using dimethyl sulfate or a similar alkylating agent to introduce the 1,3-dimethyl groups.
Phenol Group Introduction: The phenol group can be introduced through a substitution reaction, where a suitable phenol derivative reacts with the benzimidazole intermediate.
Prop-2-enyl Side Chain Addition: The prop-2-enyl side chain is added via a Friedel-Crafts alkylation reaction using an appropriate alkyl halide.
Formation of the Chloride Salt: Finally, the chloride salt is formed by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)-6-prop-2-enylphenol;chloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)-6-prop-2-enylphenol;chloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)-6-prop-2-enylphenol;chloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways, including those related to oxidative stress, apoptosis, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)-6-methoxyphenol;chloride
- 2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)-6-ethoxyphenol;chloride
- 2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)-6-butoxyphenol;chloride
Uniqueness
2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)-6-prop-2-enylphenol;chloride is unique due to its specific structural features, such as the prop-2-enyl side chain, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
2-(1,3-dimethylbenzimidazol-3-ium-2-yl)-6-prop-2-enylphenol;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O.ClH/c1-4-8-13-9-7-10-14(17(13)21)18-19(2)15-11-5-6-12-16(15)20(18)3;/h4-7,9-12H,1,8H2,2-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFGAEYCMVSHGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2[N+](=C1C3=CC=CC(=C3O)CC=C)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-methylbenzyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4969685.png)

![2-[3-(3-chlorophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4969698.png)
![3,4-dimethoxy-N-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]aniline](/img/structure/B4969710.png)
![4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-methoxyphenyl)butanamide](/img/structure/B4969715.png)
![6-(4-Bromophenyl)-5-(4-ethoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4969723.png)
![2-[[Benzyl(methyl)amino]methyl]-4,6-diiodophenol](/img/structure/B4969724.png)

![Methyl 4-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoylamino]benzoate](/img/structure/B4969740.png)


![6-ethyl-6-methyl-7-oxo-5,7,9,10-tetrahydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazoline-10-carboxylic acid](/img/structure/B4969776.png)

![methyl 4-chloro-3-({N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4969787.png)
